Cas no 886911-28-0 (2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-dichloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- Inchi: 1S/C16H11Cl2N3O4S/c1-26(23,24)11-5-2-9(3-6-11)15-20-21-16(25-15)19-14(22)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22)
- InChI Key: KFGWRHXLNSBJNE-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC(Cl)=CC=C1Cl
2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0797-1mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-20mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-20μmol |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-10μmol |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-15mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-50mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-2mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-5mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-5μmol |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0797-10mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886911-28-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
Introduction to 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 886911-28-0)
2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 886911-28-0, represents a sophisticated molecular structure that integrates multiple functional groups, making it a promising candidate for various biological and chemical applications. The presence of both chloro substituents and a N-(4-methanesulfonylphenyl) moiety in its framework suggests potential interactions with biological targets, which are critical for drug discovery and development.
The core structure of this compound is an 1,3,4-oxadiazole ring, which is a heterocyclic compound known for its stability and versatility in medicinal chemistry. The oxadiazole ring is flanked by a benzamide group at the 2-position and chloro substituents at the 2- and 5-positions. Additionally, the nitrogen atom of the oxadiazole ring is connected to a phenyl ring that carries a 4-methanesulfonyl group. This particular arrangement of functional groups endows the compound with unique chemical properties that make it suitable for further exploration in drug design.
In recent years, there has been growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and even as components in anticancer therapies. The specific structure of 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide positions it as a valuable scaffold for developing novel pharmacological agents.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of chloro groups at the 2- and 5-positions of the oxadiazole ring typically involves chlorination reactions using appropriate reagents such as phosphorus oxychloride or sulfuryl chloride. The subsequent attachment of the N-(4-methanesulfonylphenyl) group requires careful selection of coupling reagents to facilitate the formation of the amide bond. These synthetic steps highlight the complexity involved in producing such a structurally intricate molecule.
The biological activity of 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide has been explored in several preclinical studies. Initial investigations have shown that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human diseases. For instance, studies have indicated that it may interfere with the activity of kinases and other enzymes involved in signal transduction pathways. These findings are particularly intriguing given the critical role that aberrant signaling pathways play in conditions such as cancer and inflammation.
Moreover, the presence of both chloro substituents and a methanesulfonyl group in the molecule suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are essential for achieving high affinity and selectivity in drug design. The benzamide moiety also contributes to the compound's solubility and bioavailability, which are crucial factors for its potential use in therapeutic applications.
The latest research on this compound has focused on its potential as an antimicrobial agent. Studies have demonstrated that derivatives of oxadiazole have shown efficacy against a range of bacterial and fungal pathogens. The structural features of 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it an attractive candidate for further development in this area. Researchers are exploring its mechanism of action and optimizing its structure to enhance its antimicrobial properties while minimizing potential side effects.
In addition to its antimicrobial potential, this compound has also been investigated for its anti-inflammatory properties. Inflammation is a key pathological process underlying many chronic diseases, including arthritis and cardiovascular disorders. The ability of oxadiazole derivatives to modulate inflammatory pathways has been well-documented in several preclinical studies. By targeting specific enzymes and cytokines involved in inflammation, compounds like 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide may offer therapeutic benefits in managing these conditions.
The future direction of research on this compound will likely involve further optimization of its chemical structure to enhance its biological activity and pharmacokinetic properties. Techniques such as computational modeling and high-throughput screening will be instrumental in identifying analogs with improved efficacy and reduced toxicity. Additionally, clinical trials will be necessary to evaluate the safety and efficacy of this compound in human patients.
In conclusion, 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 886911-28-0) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various human diseases. Ongoing research aims to fully elucidate its biological activities and optimize its structure for clinical use.
886911-28-0 (2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)



